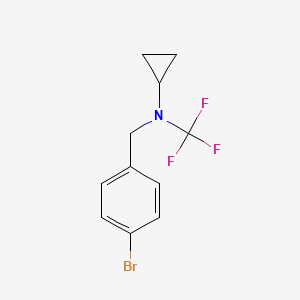
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- is a chemical compound with the molecular formula C23H29NO and a molecular weight of 33548 g/mol It is characterized by a heptanone backbone with diphenyl and pyrrolidinyl substituents
Vorbereitungsmethoden
The synthesis of 3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- involves several steps. One common method includes the reaction of 4,4-diphenyl-3-heptanone with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with various receptors or enzymes, modulating their activity. The diphenyl groups may enhance the compound’s binding affinity and specificity for its targets. These interactions can influence cellular pathways and lead to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- can be compared with similar compounds such as:
Dipipanone: Another compound with a similar structure but with a piperidinyl group instead of pyrrolidinyl.
4,4-Diphenyl-6-(1-pyrrolidinyl)-3-heptanone: A closely related compound with slight variations in the substituents.
The uniqueness of 3-Heptanone, 4,4-diphenyl-7-pyrrolidinyl- lies in its specific substituent arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63834-36-6 |
|---|---|
Molekularformel |
C23H29NO |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
4,4-diphenyl-7-pyrrolidin-1-ylheptan-3-one |
InChI |
InChI=1S/C23H29NO/c1-2-22(25)23(20-12-5-3-6-13-20,21-14-7-4-8-15-21)16-11-19-24-17-9-10-18-24/h3-8,12-15H,2,9-11,16-19H2,1H3 |
InChI-Schlüssel |
KMNOADCGBSOLGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(CCCN1CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)


![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)




![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13971272.png)




